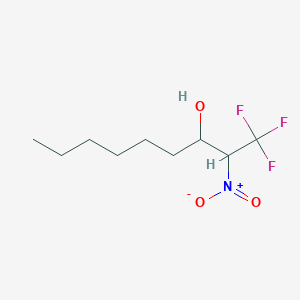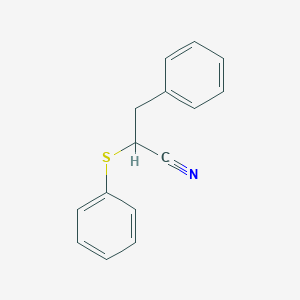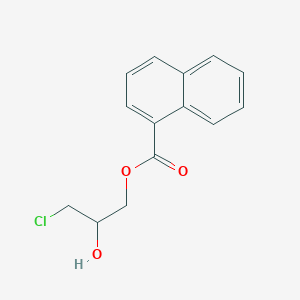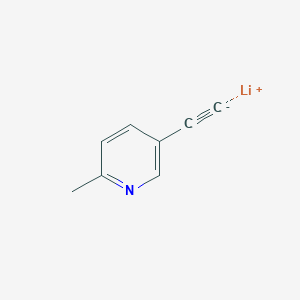
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is a synthetic organic compound It is characterized by the presence of a pyridinium ion, an anilino group, and a diethylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the anilino group: This could involve the reaction of aniline with an appropriate acylating agent.
Introduction of the pyridinium ion: This step might involve the quaternization of a pyridine derivative.
Formation of the diethylcarbamoyl group: This could be achieved by reacting the intermediate with diethylcarbamoyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Possible applications in materials science, such as in the development of new polymers or coatings.
作用機序
The mechanism of action of 1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a biological response.
類似化合物との比較
Similar Compounds
- 1-(2-Anilino-2-oxoethyl)-3-(methylcarbamoyl)pyridin-1-ium chloride
- 1-(2-Anilino-2-oxoethyl)-3-(ethylcarbamoyl)pyridin-1-ium chloride
Uniqueness
1-(2-Anilino-2-oxoethyl)-3-(diethylcarbamoyl)pyridin-1-ium chloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds
特性
| 111443-96-0 | |
分子式 |
C18H22ClN3O2 |
分子量 |
347.8 g/mol |
IUPAC名 |
1-(2-anilino-2-oxoethyl)-N,N-diethylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C18H21N3O2.ClH/c1-3-21(4-2)18(23)15-9-8-12-20(13-15)14-17(22)19-16-10-6-5-7-11-16;/h5-13H,3-4,14H2,1-2H3;1H |
InChIキー |
WDLQTZKGXFCROB-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(=O)C1=C[N+](=CC=C1)CC(=O)NC2=CC=CC=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[(Dodecan-2-yl)selanyl]benzene](/img/structure/B14333895.png)
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)

